molecular formula C20H14Cl3N5O B2624024 N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide CAS No. 338420-17-0

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide

Cat. No.: B2624024
CAS No.: 338420-17-0
M. Wt: 446.72
InChI Key: LRVSHCOCHAACCB-WYKZTKDVSA-N
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Description

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and diazenyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Reaction Conditions: This reaction is usually carried out in ethanol under reflux conditions for several hours.

  • Diazotization: : The hydrazone intermediate is then subjected to diazotization using sodium nitrite in an acidic medium (such as hydrochloric acid) to form the diazenyl derivative.

      Reaction Conditions: The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • Coupling Reaction: : The diazenyl derivative is then coupled with 4-chloroaniline to form the final product, this compound.

      Reaction Conditions: This step is typically carried out in an alkaline medium (such as sodium hydroxide solution) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the diazenyl and hydrazono groups, leading to the formation of various oxidized derivatives.

      Common Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in acidic or neutral media.

  • Reduction: : Reduction reactions can target the diazenyl and hydrazono groups, converting them into amines.

      Common Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

  • Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

      Common Reagents: Sodium methoxide, potassium thiolate.

      Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Industry

Industrially, the compound is used in the production of dyes and pigments due to its chromophoric properties. It is also explored for use in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide exerts its effects involves interactions with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound’s diazenyl and hydrazono groups are key to its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]acetamide
  • N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]acetamide
  • N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-methylphenyl)hydrazono]acetamide

Uniqueness

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is unique due to the presence of multiple chlorophenyl groups and the combination of diazenyl and hydrazono functionalities. This structural complexity imparts distinct chemical and physical properties, making it versatile for various applications compared to its simpler analogs.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-2-[(4-chlorophenyl)hydrazinylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N5O/c21-13-1-7-16(8-2-13)24-20(29)19(27-25-17-9-3-14(22)4-10-17)28-26-18-11-5-15(23)6-12-18/h1-12,25H,(H,24,29)/b27-19-,28-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSHCOCHAACCB-QDUCYANZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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